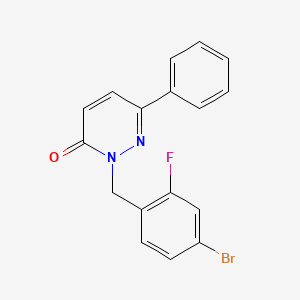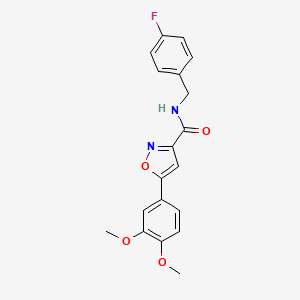
2-(4-bromo-2-fluorobenzyl)-6-phenyl-3(2H)-pyridazinone
Descripción general
Descripción
2-(4-bromo-2-fluorobenzyl)-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H12BrFN2O and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.01170 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-(4-bromo-2-fluorobenzyl)-6-phenyl-3(2H)-pyridazinone derivatives are explored for their potential in synthesizing new compounds with significant analgesic and anti-inflammatory activities. The synthesis of such derivatives involves Mannich bases of arylpyridazinones, demonstrating promising biological effects without showing gastric ulcerogenic effects, indicating their safer profile compared to traditional nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).
Antioxidant Properties
Derivatives of this compound have been synthesized and assessed for their antioxidant activities. These studies focus on the synthesis of compounds with enhanced radical scavenging activities, comparing their effectiveness to standard antioxidants. Such research underscores the potential of these derivatives in mitigating oxidative stress and related diseases (Çetinkaya et al., 2012).
Anticancer and Molecular Docking Studies
Recent research endeavors have synthesized new 3(2H)-one pyridazinone derivatives, aiming to evaluate their anticancer activities through molecular docking studies. These compounds exhibit potential antioxidant activity, underscoring their therapeutic promise in cancer treatment. The structure-activity relationship and in-vitro assessments provide insights into their mechanism of action and effectiveness against various cancer cell lines (Mehvish & Kumar, 2022).
Cardiac Imaging Applications
This compound derivatives are also being investigated for their utility in cardiac imaging. Studies on compounds like F-18 BMS-747158-02, a fluorine 18-labeled pyridazinone derivative, reveal their potential in myocardial imaging through positron emission tomography (PET). These compounds exhibit rapid uptake and slow washout in cardiomyocytes, offering promising applications in diagnosing and monitoring cardiac diseases (Yalamanchili et al., 2007).
Herbicidal and Acaricidal Properties
The pyridazinone scaffold, including this compound derivatives, is explored for its herbicidal and acaricidal properties. Research into compounds like pyridaben, a derivative related to pyridazinone, demonstrates its efficacy in controlling mites and some insects, highlighting its potential in agricultural applications (Hirata et al., 1995).
Propiedades
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEDJLMWEDFNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-2-isobutyryl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4506538.png)

![N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4506552.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4506554.png)
![2-[2-(allyloxy)benzoyl]-N-phenylhydrazinecarboxamide](/img/structure/B4506559.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4506569.png)

![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine](/img/structure/B4506590.png)
![6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4506605.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506612.png)
![N-[(4-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B4506622.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B4506637.png)
